Totrombopag
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Totrombopag, also known as SB559448, LGD-4665; is being developed by GlaxoSmithKline, which a back-up compound for eltrombopag (SB-497115).
Wissenschaftliche Forschungsanwendungen
Eltrombopag as a Thrombopoietin Receptor Agonist
Eltrombopag, known for its role in increasing platelet counts, is a thrombopoietin receptor agonist. It has been used in various clinical settings due to its efficacy in stimulating thrombopoiesis. Studies have demonstrated its potential in treating thrombocytopenia of different etiologies, highlighting its role in enhancing platelet production (Jenkins et al., 2007).
Use in Chronic Immune Thrombocytopenia
Eltrombopag has shown significant effectiveness in managing chronic immune thrombocytopenia (ITP). Clinical trials have indicated that patients with ITP respond positively to eltrombopag treatment, showcasing its ability to increase platelet counts and manage bleeding symptoms in these patients (Cheng et al., 2011), (Bussel et al., 2009).
Role in Cirrhosis and Thrombocytopenia
In patients with chronic liver disease and thrombocytopenia, eltrombopag has been effective in increasing platelet counts and reducing the need for platelet transfusions, particularly in the context of elective invasive procedures (Afdhal et al., 2012).
Impact on Human Hematopoiesis
Research indicates that eltrombopag promotes human megakaryocyte differentiation and platelet production through the activation of crucial signaling pathways like AKT and ERK. This highlights its role in physiologic thrombopoiesis and its potential applications in conditions like aplastic anemia and myelodysplastic syndromes (Di Buduo et al., 2016).
Immunomodulation and Hematopoietic Stem Cell Stimulation
Beyond its effects on megakaryopoiesis, eltrombopag also exhibits stimulating effects on hematopoietic stem cells. This has been observed in clinical efficacy for aplastic anemia and myelodysplastic syndromes, suggesting a role in immune-pathological mechanisms across these diseases (Fattizzo et al., 2019).
Pediatric Applications
Eltrombopag's efficacy and safety profile in children with chronic ITP have been favorable, showing its utility in raising platelet counts and reducing bleeding, with relatively few adverse effects (Kim et al., 2018).
Eigenschaften
CAS-Nummer |
376592-42-6 |
---|---|
Produktname |
Totrombopag |
Molekularformel |
C25H22N8O2 |
Molekulargewicht |
466.49 |
IUPAC-Name |
(E)-1-(3,4-dimethylphenyl)-4-((2-hydroxy-3'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)diazenyl)-3-methyl-1H-pyrazol-5(4H)-one. |
InChI |
InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32)/b27-26+ |
InChI-Schlüssel |
KWJKFQSAMABKBG-CYYJNZCTSA-N |
SMILES |
O=C1C(/N=N/C2=C(O)C(C3=CC=CC(C4=NNN=N4)=C3)=CC=C2)C(C)=NN1C5=CC=C(C)C(C)=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.